![molecular formula C24H22N4O2 B2578286 N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-4-吗啉代苯甲酰胺 CAS No. 1797892-09-1](/img/structure/B2578286.png)
N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-4-吗啉代苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide, also known as IPMB, is a chemical compound that has been widely studied for its potential applications in scientific research. IPMB is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and differentiation.
科学研究应用
酶抑制和治疗潜力
抗胆碱酯酶潜力:咪唑并[1,2-a]吡啶类衍生物已被研究其抗胆碱酯酶的潜力,表明其在治疗心脏和循环衰竭相关疾病中的临床重要性。具体而言,某些衍生物已显示出作为 AChE 抑制剂的潜力,这可能与阿尔茨海默病等疾病相关。具有联苯侧链的衍生物已显示出很强的 AChE 抑制,表明它们在药物应用中的效用 (Kwong 等,2019).
细胞毒活性:对带有咪唑并[2,1-b]噻唑骨架的新型化合物(与咪唑并[1,2-a]吡啶结构密切相关)的研究已证明了对人癌细胞系的细胞毒性。这表明这些衍生物在癌症化疗中的潜力,突出了它们在抑制细胞增殖中的作用,并指出了通往新型癌症治疗方法的途径 (Ding 等,2012).
药理特性:咪唑并[1,2-a]吡啶骨架因其广泛的药理特性而受到认可,包括抗癌、抗菌、抗病毒和抗糖尿病活性。这种多功能性强调了 N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)-4-吗啉代苯甲酰胺在各个治疗领域的潜力。该骨架包含在上市制剂中进一步支持了其在药物化学中的重要性 (Deep 等,2016).
合成和化学性质:合成咪唑并[1,2-a]吡啶的努力集中在开发使用容易获得的起始底物和催化剂在温和条件下进行的新方法。该研究方向不仅增强了支架的生物活性,还增强了其在新型治疗剂合成中的适用性,强调了支架在药物开发中的适应性和效率 (Ravi & Adimurthy,2017).
作用机制
Target of Action
Similar compounds have been shown to exhibit antifungal activity against candida spp, suggesting that this compound may also target fungal pathogens .
Mode of Action
It has been suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
Based on the potential antifungal activity, it can be inferred that this compound may interfere with the ergosterol biosynthesis pathway in fungi .
Pharmacokinetics
It has been suggested that similar compounds could be moderately toxic to humans . Further in-vitro toxicity studies would be needed to understand the real-time toxic level.
Result of Action
Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains .
属性
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-12,17H,13-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAXOLIXDGHPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。